N-(2,3-dimethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound belongs to the thienopyrimidine class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl moiety linked via a sulfanyl group to an N-(2,3-dimethylphenyl)acetamide.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-14-8-6-9-17(16(14)3)24-20(27)13-30-23-25-18-11-12-29-21(18)22(28)26(23)19-10-5-4-7-15(19)2/h4-12H,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVGSILUNNQSLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)SC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that belongs to a class of thienopyrimidine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the available data on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C25H23N3O2S. Its structure includes a thieno[3,2-d]pyrimidine core linked to a sulfanyl group and an acetamide moiety. The compound's complex structure suggests multiple points of interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 429.55 g/mol |
| LogP | 5.0226 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 47.041 Ų |
Anticancer Activity
Research has indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives of thienopyrimidines have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Mechanism of Action : The proposed mechanisms include inhibition of key enzymes involved in cancer cell proliferation and survival pathways. Thienopyrimidine derivatives have been reported to inhibit the activity of kinases associated with tumor growth.
- Case Studies : In vitro studies have demonstrated that similar compounds can induce caspase-dependent apoptosis in human lung adenocarcinoma cells (A549). This suggests that the compound may also possess similar properties worthy of further exploration.
Antimicrobial Activity
Preliminary studies suggest that thienopyrimidine derivatives can exhibit antimicrobial activity against a range of pathogens. The sulfanyl group in the structure may enhance the compound's ability to penetrate bacterial membranes.
- In Vitro Studies : Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness.
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, related compounds have provided insights into absorption, distribution, metabolism, and excretion (ADME) properties:
- Absorption : Likely to be well absorbed due to its lipophilicity (LogP > 5).
- Metabolism : Potential metabolism through cytochrome P450 enzymes.
- Excretion : Primarily renal excretion expected due to the presence of polar functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Ring Saturation and Fusion Patterns
- Target Compound: Features a 3,4-dihydrothieno[3,2-d]pyrimidin-4-one core, providing partial saturation that may enhance metabolic stability compared to fully aromatic systems.
- Hexahydro Analog (CAS 477330-62-4): Contains a 5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-one core, introducing additional saturation and a fused benzene ring. This increases molecular weight (505.7 g/mol vs. ~480 g/mol estimated for the target) and may reduce membrane permeability .
- Tetrahydrobenzothieno-triazolo-pyrimidine (10a): Incorporates a triazolo ring fused to the pyrimidine, altering electronic properties and hydrogen-bonding capacity, which could influence target binding .
Substituent Analysis
Table 1: Substituent Comparison
Key Observations:
Electron-Donating vs. Withdrawing Groups : The target compound’s 2-methylphenyl group is electron-donating, contrasting with the electron-withdrawing methoxy group in CAS 477330-62-4 . This difference affects π-π stacking and dipole interactions in target binding.
Steric Effects : Ethyl and multiple methyl groups in analogs introduce steric hindrance, possibly reducing enzymatic degradation but limiting binding pocket accessibility.
Bioactivity and Pharmacological Potential
- Anticancer Activity: Thienopyrimidine derivatives often inhibit kinases (e.g., EGFR, VEGFR) due to their ATP-mimetic core .
- Antimicrobial Properties: Marine actinomycete-derived compounds with similar scaffolds exhibit biofilm inhibition .
- Metabolic Stability : The dihydro core in the target compound may resist oxidative metabolism better than fully saturated analogs .
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for preparing this compound?
The synthesis involves:
- Core formation : Construction of the thieno[3,2-d]pyrimidin-2-yl scaffold via cyclization of substituted thiophene and pyrimidine precursors .
- Sulfanyl acetamide coupling : Nucleophilic substitution using potassium carbonate in ethanol/DMF (60–80°C, 12–24 hours) to attach the sulfanyl-acetamide moiety .
- Purification : Column chromatography (silica gel, hexane:ethyl acetate) or recrystallization to achieve >95% purity . Key reagents: K₂CO₃ (base), DMF (solvent), and thiourea derivatives for sulfur incorporation .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural confirmation : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to resolve aromatic protons (δ 7.2–8.0 ppm) and amide NH signals (δ 10.1–12.5 ppm) .
- Purity assessment : TLC (Rf = 0.3–0.5 in 3:1 hexane:ethyl acetate) and HPLC (C18 column, acetonitrile/water gradient) .
- Mass spectrometry : ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 417–476) .
Q. What are the solubility and stability profiles under laboratory conditions?
- Solubility : Highly soluble in DMSO and ethanol; limited in aqueous buffers (pH 7.4) .
- Stability : Degrades under UV light or prolonged moisture exposure. Store at –20°C in inert atmospheres .
Advanced Research Questions
Q. How can reaction mechanisms be elucidated for sulfanyl-group incorporation in derivatives?
- Kinetic studies : Monitor intermediate formation via in-situ FTIR or Raman spectroscopy during thiourea-mediated substitution .
- DFT calculations : Model transition states to explain regioselectivity in thieno-pyrimidine ring functionalization .
- Isotopic labeling : Use ³⁴S-labeled reagents to track sulfur transfer pathways .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- SAR analysis : Compare bioactivity of analogs with varying substituents (e.g., 2-methylphenyl vs. 4-chlorophenyl) using standardized assays (IC₅₀ in cancer cell lines) .
- Off-target profiling : Employ kinome-wide screening to identify unintended interactions (e.g., kinase inhibition) .
- Metabolite identification : LC-MS/MS to detect phase I/II metabolites that may alter activity .
Q. How can computational methods optimize lead derivatives for target binding?
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR or COX-2) to predict binding modes .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
- ADMET prediction : SwissADME or ProTox-II to prioritize derivatives with favorable pharmacokinetics .
Methodological Notes
- Contradiction handling : Conflicting solubility data (e.g., ethanol vs. DMSO) may arise from crystallinity differences; use hot-stage microscopy to assess polymorphic forms .
- Scale-up challenges : Replace batch reactors with flow chemistry for exothermic steps (e.g., cyclization) to improve safety and yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
